molecular formula C14H10Cl2O2 B1451954 2-[(3-Chlorobenzyl)oxy]benzoyl chloride CAS No. 1160250-13-4

2-[(3-Chlorobenzyl)oxy]benzoyl chloride

Cat. No. B1451954
M. Wt: 281.1 g/mol
InChI Key: DMBDEJFXGHBJKU-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)oxy]benzoyl chloride is a specialty product used for proteomics research . It has a molecular formula of C14H10Cl2O2 and a molecular weight of 281.14 .


Molecular Structure Analysis

The molecular structure of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride consists of a benzoyl chloride group attached to a chlorobenzyl group via an oxygen atom . The presence of the chlorine atoms and the oxygen atom can significantly influence the chemical properties of the compound, including its reactivity.

Scientific Research Applications

  • Specific Scientific Field: Pharmacology and Drug Development .
  • Summary of the Application: The compound “2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid”, a derivative of “2-[(3-Chlorobenzyl)oxy]benzoyl chloride”, has been introduced as a potential alternative to acetylsalicylic acid (ASA), which is well-known for its anti-inflammatory and analgesic activity . This new compound, referred to as “3-CH2Cl”, has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
  • Results or Outcomes: The compound “3-CH2Cl” has shown promising results in preliminary assessments. It has demonstrated COX-2 specificity, a favorable toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activity . These results suggest that “3-CH2Cl” could be a promising compound for new drug development .

Safety And Hazards

Benzoyl chlorides are generally considered hazardous. They are typically corrosive and can cause severe skin burns and eye damage . They may also cause respiratory irritation and could be harmful if swallowed .

properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBDEJFXGHBJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246586
Record name Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorobenzyl)oxy]benzoyl chloride

CAS RN

1160250-13-4
Record name Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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